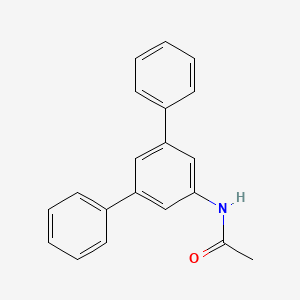

N-(3,5-diphenylphenyl)acetamide

Description

N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5) is an acetamide derivative featuring a phenyl ring substituted with two methyl groups at the 3- and 5-positions (Figure 1). Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol. The compound is typically a solid at room temperature and exhibits moderate solubility in organic solvents such as ethanol and dimethylformamide (DMF) .

Properties

CAS No. |

94623-34-4 |

|---|---|

Molecular Formula |

C20H17NO |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N-(3,5-diphenylphenyl)acetamide |

InChI |

InChI=1S/C20H17NO/c1-15(22)21-20-13-18(16-8-4-2-5-9-16)12-19(14-20)17-10-6-3-7-11-17/h2-14H,1H3,(H,21,22) |

InChI Key |

MOICUEHJLVRJOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-diphenylphenyl)acetamide typically involves the reaction of 3,5-diphenylaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of reactants and optimizing reaction conditions to maximize yield. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-diphenylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3,5-diphenylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-diphenylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The pharmacological and physicochemical properties of acetamide derivatives are highly dependent on the substituents attached to the aromatic ring. Below is a detailed comparison of N-(3,5-dimethylphenyl)acetamide with its analogs based on structural features, synthesis, and biological activities.

Structural and Electronic Modifications

Key Observations :

- Electron-donating groups (e.g., -CH₃, -OCH₃) increase solubility in polar solvents and stabilize aromatic interactions, whereas electron-withdrawing groups (e.g., -Cl) enhance electrophilicity and intermolecular hydrogen bonding .

- Halogenation (e.g., -Cl) on the acetamide chain introduces steric and electronic effects, influencing metabolic stability and target binding .

Pharmacological Activities

Key Observations :

- Antimicrobial Activity : Compounds with bulky substituents (e.g., benzothiazole-sulfonyl-piperazine in compound 47) show enhanced activity against gram-positive bacteria due to improved membrane penetration .

- Antifungal Activity : Methoxy-substituted derivatives (e.g., N-(3,5-dimethoxyphenyl)acetamide) may interfere with fungal cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.